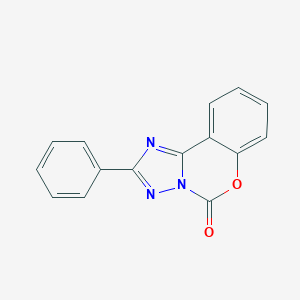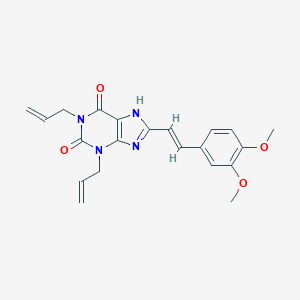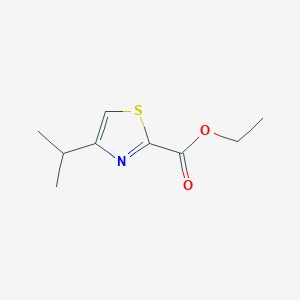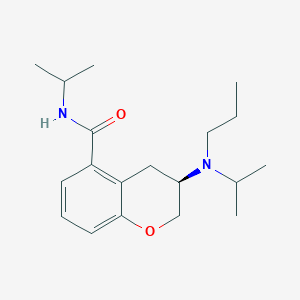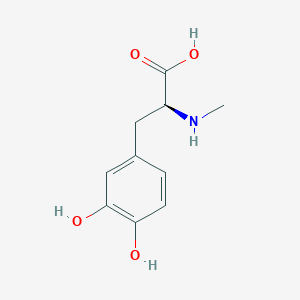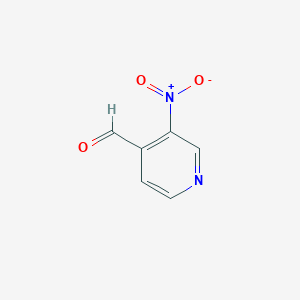
5-氨基-1-(2,6-二氯-4-三氟甲基苯基)-3-氰基-4-甲基亚磺酰基吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole is a complex organic compound belonging to the pyrazole family. It is known for its broad-spectrum bioactivity, making it useful in various scientific and industrial applications.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemicals.
作用机制
Target of Action
The primary targets of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole are a broad spectrum of insects, including plant hoppers, thrips, aphids, weevils, flies, maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly . It has also shown good activity against stink bugs in rice .
Mode of Action
The compound interacts with its targets by inhibiting energy production in their cells . This mode of action is different from many other insecticides, including pyrethroids, organophosphates, chloronicotinyls, and carbamates, and there is little potential for cross-resistance with those classes .
Biochemical Pathways
It is known that the compound acts as a non-specific metabolic inhibitor , disrupting the normal energy production processes in the target organisms.
Pharmacokinetics
The compound’s effectiveness at low application rates suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the effective control of a broad spectrum of insects at low application rates . The compound’s unique mode of action also provides it with good potential for use in insect-resistance management programs .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 2,6-dichloro-4-trifluoromethylphenyl as the base material. The initial step involves chlorination and trifluoromethylation reactions to introduce the necessary functional groups
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the compound's functional groups, such as converting nitro groups to amino groups.
Substitution: Substitution reactions are common, where one functional group is replaced by another, often involving halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and nitric acid (HNO3) are often employed.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amino derivatives or alcohols can be formed.
Substitution: Halogenated or nitrated derivatives are common products.
相似化合物的比较
Fipronil: A well-known pesticide with a similar pyrazole structure.
Chlorfenapyr: Another pyrazole-based compound used in pest control.
Uniqueness: 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole stands out due to its unique combination of functional groups and its broad-spectrum bioactivity. This makes it particularly versatile and valuable in various applications compared to other similar compounds.
属性
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIQRSOPSRZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

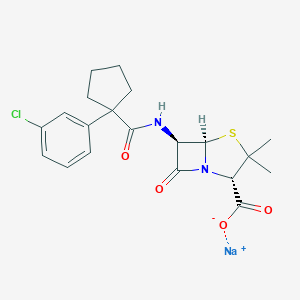
![4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
